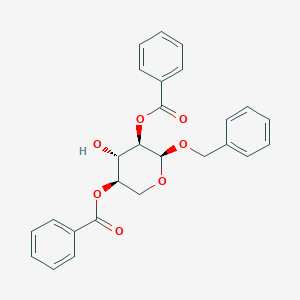

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside is a sophisticated compound belonging to the class of monosaccharides and glycosides. It is known for its significant role in biomedical research, particularly in the treatment of cancerous ailments such as leukemia and breast cancer. The compound’s molecular formula is C26H24O7, and it has a molecular weight of 448.46 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside typically involves the protection of hydroxyl groups in D-xylopyranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 standards.

化学反应分析

Types of Reactions: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids.

Reduction: Reduction reactions can be employed to modify the benzoyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) are commonly used under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include various benzoylated derivatives and deprotected forms of the compound .

科学研究应用

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is utilized in studies involving enzyme inhibition and cellular pathways.

Medicine: It shows promise in the treatment of cancer, particularly leukemia and breast cancer, by inhibiting pivotal enzymes involved in cancer progression.

Industry: The compound is used in the production of high-purity glycosides for pharmaceutical applications.

作用机制

The mechanism of action of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside involves the inhibition of pivotal enzymes within cellular pathways. This inhibition disrupts the progression of cancerous cells, particularly in leukemia and breast cancer. The compound targets specific molecular pathways, leading to the suppression of tumor growth and proliferation.

相似化合物的比较

- Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside

- Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyluronate

Comparison: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside stands out due to its specific application in cancer treatment and its ability to inhibit enzymes involved in cancer progression. Similar compounds may share structural features but differ in their specific biological activities and applications .

生物活性

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside is a glycoside compound with significant relevance in biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

- Molecular Formula : C26H24O7

- Molecular Weight : 448.46 g/mol

- CAS Number : 18403-18-4

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer progression. This compound has shown promise in targeting pathways that regulate cell proliferation and apoptosis, particularly in cancer cells such as those found in leukemia and breast cancer. The inhibition of these enzymes disrupts critical signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound has notable anticancer effects:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly inhibit the growth of cancer cells. For instance, it has been shown to reduce the viability of leukemia cells by inducing apoptosis through the activation of caspases .

- Mechanistic Studies : In vitro experiments reveal that this compound affects cell cycle regulation and promotes cell death in various cancer cell lines. The specific molecular targets include kinases involved in the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

This compound acts as an enzyme inhibitor:

- Targeted Enzymes : It inhibits glycosidases and other related enzymes that are essential for glycan metabolism in cancer cells .

- Impact on Cellular Pathways : The inhibition of these enzymes leads to alterations in glycan structures on the cell surface, affecting cell signaling and interactions with the extracellular matrix .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human leukemia cell lines. The results indicated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | 70 |

| K562 (Chronic Myeloid) | 15.0 | 65 |

The compound exhibited a dose-dependent increase in apoptosis, demonstrating its potential as a therapeutic agent against leukemia .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. Key findings included:

- Activation of Caspase Pathway : The treatment led to significant activation of caspase-3 and caspase-9.

- Cell Cycle Arrest : Flow cytometry analysis showed increased G0/G1 phase arrest in treated cells compared to controls.

This study highlights the compound's role in modulating critical apoptotic pathways involved in cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Key Activity | IC50 (µM) |

|---|---|---|

| Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside | Moderate anticancer activity | 20 |

| Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyluronate | Lower enzyme inhibition | 30 |

This compound demonstrates superior enzyme inhibition and anticancer activity compared to its analogs .

属性

IUPAC Name |

[(3R,4S,5R,6S)-5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2/t21-,22+,23-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXGOHFSIPDOM-VUMQFKOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。